4-(Pyridin-2-yl)benzoic acid 4-(Pyridin-2-yl)benzoic acid An impurity of Atazanavir
Brand Name: Vulcanchem
CAS No.: 4385-62-0
VCID: VC21352802
InChI: InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15)
SMILES: C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol

4-(Pyridin-2-yl)benzoic acid

CAS No.: 4385-62-0

Cat. No.: VC21352802

Molecular Formula: C12H9NO2

Molecular Weight: 199.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yl)benzoic acid - 4385-62-0

CAS No. 4385-62-0
Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
IUPAC Name 4-pyridin-2-ylbenzoic acid
Standard InChI InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15)
Standard InChI Key AQIPNZHMXANQRC-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O
Appearance Solid powder

Chemical Structure and Physical Properties

Molecular Structure

4-(Pyridin-2-yl)benzoic acid possesses a molecular formula of C12H9NO2, with a molecular weight of 199.205 g/mol. The structure features a 2-pyridyl group connected to a benzoic acid unit at the para position. This arrangement creates a nearly planar molecule with extended π-conjugation between the two aromatic systems.

Physical Properties

The physical properties of 4-(Pyridin-2-yl)benzoic acid are summarized in the following table:

PropertyValue
CAS Number4385-62-0
Molecular FormulaC12H9NO2
Molecular Weight199.205 g/mol
Density1.2±0.1 g/cm³
Boiling Point388.1±25.0 °C at 760 mmHg
Flash Point188.5±23.2 °C
AppearanceSolid (inferred from properties)

These physical properties indicate that 4-(Pyridin-2-yl)benzoic acid is a thermally stable compound with a high boiling point characteristic of aromatic carboxylic acids.

Chemical Reactivity and Behavior

The chemical behavior of 4-(Pyridin-2-yl)benzoic acid is largely determined by its two main functional groups: the carboxylic acid and the pyridine nitrogen. The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases. It can also undergo esterification, amidation, and other transformations common to carboxylic acids.

The pyridine nitrogen, being a moderately strong base (though weaker than aliphatic amines), can coordinate with metal ions or react with electrophiles. This dual functionality allows the molecule to act as a bidentate or potentially tridentate ligand in coordination chemistry, depending on the specific coordination mode.

Applications in Research and Industry

Coordination Chemistry

The most significant potential application of 4-(Pyridin-2-yl)benzoic acid appears to be in coordination chemistry. The compound can function as a ligand in metal complexes, utilizing both the carboxylate group and the pyridine nitrogen for coordination. This is exemplified in search result , which describes a related compound, "4-(2-(4-((pyridin-2-yl)methoxy)phenyl)diazenyl)benzoic acid," being used to form a complex with cadmium.

Building Block for Complex Molecules

The compound can serve as a valuable building block for the synthesis of more complex molecular structures. The carboxylic acid functionality allows for further derivatization through esterification, amidation, or reduction reactions.

Structurally Related Compounds

Several structurally related compounds exist that share similarities with 4-(Pyridin-2-yl)benzoic acid. These include:

Isomeric Variants

  • 3-(Pyridin-2-yl)benzoic acid (meta isomer)

  • 2-(Pyridin-2-yl)benzoic acid (ortho isomer)

  • 4-(Pyridin-3-yl)benzoic acid (different pyridine connectivity)

  • 4-(Pyridin-4-yl)benzoic acid (different pyridine connectivity)

Functional Derivatives

Various functional derivatives can be prepared from 4-(Pyridin-2-yl)benzoic acid, including:

  • Esters

  • Amides

  • Reduced forms (alcohols)

  • Metal complexes

Search result discusses various pyrazole-containing benzoic acid derivatives, which, while structurally different from 4-(Pyridin-2-yl)benzoic acid, represent another class of heterocyclic benzoic acid compounds with potential biological activities.

Future Research Directions

Future research involving 4-(Pyridin-2-yl)benzoic acid might explore:

Coordination Chemistry

Further investigation into metal complexes of 4-(Pyridin-2-yl)benzoic acid could reveal interesting structural and functional properties. The compound's potential as a bidentate or tridentate ligand makes it an interesting candidate for coordination studies.

Materials Science Applications

Development of new functional materials incorporating 4-(Pyridin-2-yl)benzoic acid, such as:

  • Novel metal-organic frameworks

  • Luminescent materials

  • Sensors or catalysts

Synthetic Methodology

Development of more efficient and environmentally friendly synthetic routes to 4-(Pyridin-2-yl)benzoic acid and its derivatives could facilitate broader applications of this compound class.

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